molecular formula C17H36N2S B14518317 N-Dodecyl-N'-(2-methylpropyl)thiourea CAS No. 62552-44-7

N-Dodecyl-N'-(2-methylpropyl)thiourea

Cat. No.: B14518317
CAS No.: 62552-44-7
M. Wt: 300.5 g/mol
InChI Key: CNQVYDAKDRNCCB-UHFFFAOYSA-N
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Description

N-Dodecyl-N'-(2-methylpropyl)thiourea is a thiourea derivative characterized by a dodecyl (C₁₂H₂₅) chain and a branched 2-methylpropyl (isobutyl) group. Thioureas are organosulfur compounds with the general formula R¹R²N–C(S)–NR³R⁴, where substituents influence their physicochemical and biological properties.

Properties

CAS No.

62552-44-7

Molecular Formula

C17H36N2S

Molecular Weight

300.5 g/mol

IUPAC Name

1-dodecyl-3-(2-methylpropyl)thiourea

InChI

InChI=1S/C17H36N2S/c1-4-5-6-7-8-9-10-11-12-13-14-18-17(20)19-15-16(2)3/h16H,4-15H2,1-3H3,(H2,18,19,20)

InChI Key

CNQVYDAKDRNCCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=S)NCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecyl-N’-(2-methylpropyl)thiourea can be synthesized through the reaction of dodecylamine and 2-methylpropylamine with thiophosgene or carbon disulfide. The reaction typically occurs in an aqueous medium, allowing for the formation of symmetrical and unsymmetrical substituted thiourea derivatives . The process involves the condensation of amines with carbon disulfide, followed by the addition of elemental sulfur to produce the desired thiourea compound .

Industrial Production Methods

Industrial production of N-Dodecyl-N’-(2-methylpropyl)thiourea often involves the use of large-scale reactors where dodecylamine and 2-methylpropylamine are reacted with thiophosgene under controlled conditions. The reaction mixture is then purified through distillation and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N’-(2-methylpropyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural and Physicochemical Properties

Property N-Dodecyl-N'-(2-methylpropyl)thiourea N-(2-Methylpropyl)-N'-phenylthiourea N-Cyclopentyl-N-(2-methylpropyl)thiourea Amino Acid-Modified Thiourea (M1/M2)
Molecular Formula C₁₆H₃₄N₂S C₁₂H₁₈N₂S C₁₀H₂₀N₂S Varies (e.g., C₁₄H₂₀N₄O₂S)
Molecular Weight ~286.5 g/mol 222.35 g/mol 200.34 g/mol ~300–350 g/mol
LogP (Lipophilicity) ~6.8 (estimated) 4.5 3.2 (predicted) ~2.5–3.8
Polar Surface Area (PSA) ~56 Ų ~56 Ų ~56 Ų ~120–150 Ų (due to amino acid moieties)
Key Structural Features Long alkyl chain, branched substituent Aromatic phenyl, branched substituent Cyclic alkyl, branched substituent Hydrophilic amino acid groups

Key Observations :

  • The dodecyl chain in the target compound significantly increases lipophilicity (LogP ~6.8) compared to phenyl (LogP 4.5) or cyclopentyl (LogP 3.2) analogs, favoring applications in lipid-rich environments .
  • Amino acid-modified thioureas (e.g., M1/M2) exhibit lower LogP and higher PSA due to hydrophilic groups, enhancing solubility and receptor selectivity .
Anti-Parasitic Activity
  • Amino Acid-Modified Thioureas (M1/M2): Demonstrated superior anti-amoebic activity (IC₅₀ ~10 µM) against Acanthamoeba spp. compared to chlorhexidine, attributed to balanced hydrophilicity and membrane transport protein interactions .
  • This compound : Likely less effective in hydrophilic environments due to high LogP but may excel in targeting lipid-enveloped pathogens or intracellular parasites .
Anticancer Activity
  • N-Benzoyl-N'-phenylthiourea Derivatives : Act as EGFR inhibitors by blocking tyrosine kinase activity (IC₅₀ ~0.5–2 µM) .
  • Target Compound : The dodecyl chain may hinder receptor binding due to steric bulk but could enhance passive diffusion across cell membranes, warranting further investigation .

Metabolic Stability and Toxicity

  • Hepatotoxicity Risk : Thioureas like sudoxicam undergo metabolic activation to reactive intermediates, leading to covalent protein binding. The dodecyl chain in the target compound may slow metabolism, reducing such risks .

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